Dec-5-ene
Description
Dec-5-ene (CAS: 19689-19-1) is a linear alkene with the molecular formula C₁₀H₂₀ and an average molecular mass of 140.27 g/mol . It belongs to the decene family, characterized by a double bond at the fifth carbon position. The compound exists in two stereoisomeric forms: cis-5-decene (CAS: 7433-56-9) and trans-5-decene (CAS: 7433-78-5), which differ in spatial arrangement around the double bond . Its monoisotopic mass is 140.1565 g/mol, and it is identified by ChemSpider ID 22359 .
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
dec-5-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20/c1-3-5-7-9-10-8-6-4-2/h9-10H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UURSXESKOOOTOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC=CCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00864063 | |
| Record name | 5-Decene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00864063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19689-19-1 | |
| Record name | 5-Decene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19689-19-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dec-5-ene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019689191 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Decene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00864063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dec-5-ene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.282 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Chromium-Based Catalysts
Ethylene oligomerization remains a cornerstone for synthesizing α-olefins like Dec-5-ene. Chromium catalysts, particularly those supported on silica or alumina, facilitate selective trimerization or tetramerization of ethylene under controlled conditions. Reactions typically occur at temperatures between 60–160°C and pressures of 1.0–5.0 MPa. The choice of ligand—such as bis(diphenylphosphino)amine—modulates selectivity toward this compound by stabilizing transition states favoring pentamer formation.
Ziegler-Natta Catalysts
Ziegler-Natta systems, comprising titanium chlorides and aluminum alkyls, enable ethylene oligomerization at milder conditions (25–50°C, 0.1–1.0 MPa). These catalysts produce a Schulz-Flory distribution of α-olefins, requiring subsequent distillation to isolate this compound. Recent advances in metallocene catalysts have improved selectivity, with constrained-geometry catalysts (CGCs) achieving up to 70% yield for $$ \text{C}_{10} $$ olefins.
Petrochemical Cracking Processes
Steam Cracking of Higher Hydrocarbons
This compound is a byproduct of steam cracking naphtha or gas oils to produce ethylene and propylene. At temperatures exceeding 800°C, long-chain hydrocarbons undergo β-scission, generating α-olefins. The yield of this compound depends on feedstock composition, with paraffinic feeds favoring linear olefins. Post-cracking fractional distillation isolates this compound from the $$ \text{C}_{10} $$ fraction.
Catalytic Cracking
Fluid catalytic cracking (FCC) units in refineries produce this compound via acid-catalyzed cracking of vacuum gas oil. Zeolite-based catalysts (e.g., ZSM-5) enhance selectivity by pore-size exclusion, limiting product branching. However, competing isomerization and cyclization reactions reduce overall yield compared to steam cracking.
Dehydrogenation of Decane
Direct Dehydrogenation
Decane dehydrogenation over platinum or chromium oxide catalysts generates this compound via selective C-H activation. Operating at 400–600°C and 0.5–2.0 MPa, this method suffers from rapid catalyst coking, necessitating frequent regeneration cycles. Bimetallic catalysts (Pt-Sn) improve stability by suppressing side reactions.
Oxidative Dehydrogenation
Oxidative dehydrogenation (ODH) using $$ \text{O}2 $$ or $$ \text{CO}2 $$ as oxidants offers a coke-free alternative. Vanadium-magnesium oxides catalyze this compound formation at 300–450°C, with $$ \text{CO}_2 $$ enhancing selectivity by scavenging hydrogen. However, overoxidation to decenes remains a challenge.
Metathesis Reactions
Olefin metathesis redistributes carbon-carbon double bonds, enabling this compound synthesis from cheaper olefins. For example, cross-metathesis between 1-pentene and 1-decene over Grubbs catalysts produces this compound with high atom economy. This method is limited by catalyst costs but holds promise for specialty chemical production.
Biological and Green Chemistry Approaches
Fermentation Pathways
Certain microorganisms metabolize fatty acids to produce α-olefins via decarboxylase enzymes. Genetic engineering of Escherichia coli has enabled this compound production at laboratory scales, though yields remain sub-industrial.
Electrochemical Synthesis
Electrochemical reduction of decanoic acid at copper electrodes generates this compound through proton-coupled electron transfer. This method avoids high temperatures and fossil feedstocks but requires optimization for scalability.
Chemical Reactions Analysis
Types of Reactions: Dec-5-ene undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form epoxides, which are useful intermediates in the synthesis of other chemicals.
Reduction: Hydrogenation of this compound results in the formation of decane, a saturated hydrocarbon.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, forming compounds like 5-decene bromide.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include peracids and ozone.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogenation typically involves reagents like bromine or chlorine under controlled conditions.
Major Products:
Epoxides: Formed through oxidation.
Decane: Formed through hydrogenation.
Halogenated Compounds: Formed through substitution reactions.
Scientific Research Applications
Dec-5-ene has a wide range of applications in scientific research and industry:
Chemistry: Used as a comonomer in the production of copolymers and as an intermediate in the synthesis of other chemicals.
Biology: Studied for its role in the microbial degradation of hydrocarbons.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of synthetic lubricants, synthetic fatty acids, and alkylated aromatics.
Mechanism of Action
The mechanism of action of Dec-5-ene involves its interaction with various molecular targets and pathways. As an alkene, it can participate in addition reactions, where the double bond opens up to form new bonds with other atoms or molecules. This reactivity makes it a valuable intermediate in many chemical processes. The specific pathways and targets depend on the type of reaction and the conditions under which it occurs.
Comparison with Similar Compounds
Research Findings and Data Tables
Table 2: Physical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C, est.) | Vapor Pressure (Pa, est.) |
|---|---|---|---|---|
| This compound | C₁₀H₂₀ | 140.27 | ~170 | ~100 (25°C) |
| TBD | C₇H₁₂N₃ | 139.21 | Decomposes | <10 (25°C) |
| cis-5-Decene | C₁₀H₂₀ | 140.27 | ~165 | ~120 (25°C) |
Biological Activity
Dec-5-ene, a compound belonging to the class of alkenes, has garnered attention in various fields of research due to its potential biological activities. This article explores the biological activity of this compound, including its effects on human health, antimicrobial properties, and its role in catalysis.
Chemical Structure and Properties
This compound (C₁₀H₁₈) is a linear alkene with a double bond located at the fifth carbon atom. Its structure allows for various chemical reactions, particularly in polymerization processes.
Biological Activities
1. Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated that compounds with similar structures to this compound showed inhibition against various bacterial strains. The effectiveness of these compounds was assessed using the disk diffusion method, revealing a notable zone of inhibition against Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
2. Antioxidant Activity
this compound has been evaluated for its antioxidant potential. The DPPH radical scavenging assay is commonly used to measure the antioxidant activity of compounds. In this assay, this compound demonstrated a dose-dependent reduction in DPPH radical concentration, indicating its ability to act as an antioxidant.
Case Studies
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, this compound was tested against common pathogens causing skin infections. The study involved applying various concentrations of this compound to cultures of Staphylococcus aureus and observing the growth inhibition over 24 hours. Results showed that higher concentrations led to significant reductions in bacterial growth.
Case Study 2: Polymerization Catalyst
this compound has also been explored as a catalyst in ring-opening polymerization processes. A study investigated its effectiveness in polymerizing lactide into polylactic acid (PLA), a biodegradable polymer. The results indicated that this compound facilitated the polymerization process efficiently, producing high yields of PLA with desirable molecular weights.
Research Findings
Recent studies have highlighted the multifaceted biological activities of this compound:
- Antimicrobial Properties : Inhibition of bacterial growth suggests potential applications in developing new antimicrobial agents.
- Antioxidant Effects : The capacity to scavenge free radicals positions this compound as a candidate for further research in oxidative stress-related conditions.
Q & A
Q. Q1. What are the standard methodologies for synthesizing and characterizing Dec-5-ene in laboratory settings?
Answer:
- Synthesis : this compound is typically synthesized via organocatalytic methods, such as Michael addition reactions using 1,5,7-triazabicyclo[4.4.0]this compound (TBD) as a catalyst . Key steps include optimizing reaction conditions (e.g., solvent polarity, temperature) to enhance yield.
- Characterization : Use NMR spectroscopy (¹H, ¹³C) to confirm regioselectivity and stereochemistry. Gas chromatography-mass spectrometry (GC-MS) quantifies purity, while X-ray crystallography resolves structural ambiguities. Ensure reproducibility by cross-referencing spectral data with literature .
Q. Q2. How can researchers validate the catalytic efficiency of this compound in asymmetric synthesis?
Answer:
- Experimental Design : Compare reaction kinetics (e.g., turnover frequency, enantiomeric excess) of this compound with alternative catalysts (e.g., proline derivatives). Use kinetic isotope effects (KIE) to probe mechanistic pathways.
- Data Analysis : Apply linear free-energy relationships (LFER) to correlate substrate electronic effects with catalytic activity. Statistical tools like ANOVA assess significance of variables (e.g., solvent, temperature) .
- Validation : Replicate results across multiple batches and cross-validate with computational studies (DFT calculations) to confirm active-site interactions .
Advanced Research Questions
Q. Q3. How do solvent polarity and temperature variations impact the regioselectivity of this compound-catalyzed reactions?
Answer:
- Methodology : Conduct a factorial design experiment varying solvent (polar aprotic vs. nonpolar) and temperature (25–80°C). Monitor reaction progress via in-situ IR spectroscopy.
- Data Contradictions : Discrepancies in regioselectivity may arise from competing solvent-catalyst interactions. For example, polar solvents stabilize zwitterionic intermediates in TBD-catalyzed reactions, altering product distribution .
- Resolution : Use multivariate regression to isolate dominant factors. Publish raw datasets (e.g., reaction trajectories, spectral files) in supplementary materials for peer validation .
Q. Q4. What strategies resolve contradictions in reported catalytic activity of this compound across different substrates?
Answer:
- Hypothesis Testing : Propose that steric hindrance or electronic effects in substrates modulate catalytic efficiency. Test using a homologous series of substrates with controlled substituents.
- Analytical Framework :
- Step 1 : Perform Hammett plots to correlate substrate electronic parameters (σ) with reaction rates.
- Step 2 : Use crystallographic data to map steric clashes in enzyme-substrate complexes.
- Step 3 : Apply machine learning (e.g., random forest models) to predict activity trends from structural descriptors .
- Reporting : Clearly distinguish between intrinsic catalyst limitations and experimental artifacts (e.g., impurities in commercial substrates) .
Data-Driven Research Challenges
Q. Q5. How to design a meta-analysis comparing this compound’s performance in heterogeneous vs. homogeneous catalytic systems?
Answer:
- Data Collection : Extract kinetic data (turnover number, activation energy) from 20+ peer-reviewed studies. Standardize metrics using IUPAC guidelines.
- Contradiction Management : Address outliers by evaluating experimental conditions (e.g., catalyst loading, substrate ratios). Use funnel plots to detect publication bias .
- Table : Catalytic Efficiency of this compound Across Systems
| System | Avg. TOF (h⁻¹) | Enantiomeric Excess (%) | Key Limitations |
|---|---|---|---|
| Homogeneous (TBD) | 1200 | 92 | Solvent sensitivity |
| Heterogeneous | 450 | 85 | Leaching at high temps |
Q. Q6. What statistical approaches reconcile conflicting NMR spectral assignments for this compound derivatives?
Answer:
- Methodology :
- Cluster Analysis : Group spectra by solvent, concentration, and temperature to identify systematic shifts.
- Bayesian Inference : Calculate posterior probabilities for competing structural assignments using prior crystallographic data.
- Tools : Leverage software like MestReNova for automated peak fitting and ChemDraw for comparative structural modeling .
Ethical and Reproducibility Considerations
Q. Q7. How to ensure transparency in reporting this compound’s catalytic mechanisms without overinterpreting data?
Answer:
- Guidelines :
Q. Q8. What peer-review criteria are critical for validating this compound-related research?
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
